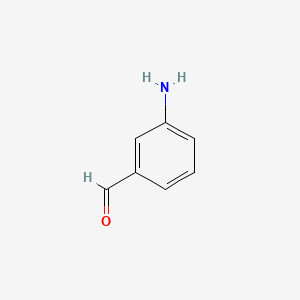

3-Aminobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXYIEWSUKAOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061901 | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-44-0, 29159-23-7 | |

| Record name | 3-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminobenzaldehyde polymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzaldehyde: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminobenzaldehyde (B158843) (CAS No: 1709-44-0), a versatile bifunctional aromatic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its applications, particularly in the fields of medicinal chemistry and materials science. This document aims to be a valuable resource for researchers and professionals utilizing this compound as a key building block in the development of novel molecules and materials.

Core Properties of this compound

This compound, also known as m-aminobenzaldehyde or 3-formylaniline, is an organic compound featuring both an amino (-NH2) and an aldehyde (-CHO) group attached to a benzene (B151609) ring in a meta position.[1] This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.[2]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1709-44-0 | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [3] |

| Appearance | White to pale yellow or light brown crystalline solid/powder | [1][3] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | ~270 °C at 760 mmHg | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

Spectroscopic Data

While detailed spectra should be acquired for each batch, typical spectroscopic data includes:

-

¹H NMR: Resonances corresponding to the aldehydic proton, aromatic protons, and amino protons.

-

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbon attached to the amino group.

-

IR: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (aldehyde group), and aromatic C-H and C=C bonds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is considered toxic upon inhalation, ingestion, and skin contact.[3]

| Hazard Information | Precautionary Measures |

| Toxicity | LD50 (oral, rat) = 1800 mg/kg[3] |

| Flammability | Flammable solid[3] |

| Reactivity | May react violently with strong oxidizing agents.[3] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Work in a well-ventilated area. |

| Storage | Store in a cool, dry, dark place away from heat and incompatible materials. |

Synthesis and Purification Protocols

The most common and efficient method for the synthesis of this compound is the selective reduction of 3-nitrobenzaldehyde (B41214). Several reduction strategies can be employed, with catalytic hydrogenation being a clean and high-yielding approach.

Synthesis via Catalytic Hydrogenation of 3-Nitrobenzaldehyde

This protocol describes the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde to an amine, leaving the aldehyde functionality intact.

Materials:

-

3-Nitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (or Methanol)

-

Hydrogen gas supply

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol to create a 0.5 M solution.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas (e.g., nitrogen) several times to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.[4]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Purification of this compound

The crude product from the synthesis can be purified by recrystallization or column chromatography to obtain high-purity this compound suitable for further applications.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of water and ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Procedure:

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[5]

Chemical Reactivity and Applications

The bifunctional nature of this compound allows it to participate in a wide range of chemical reactions, making it a versatile building block.

-

Aldehyde Group Reactions: The aldehyde moiety can undergo condensation reactions (e.g., with primary amines to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol.[1]

-

Amino Group Reactions: The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization.[2]

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

-

Quinoline (B57606) Synthesis: It is a precursor for the synthesis of quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7] The Friedländer synthesis, for example, involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[7]

-

Schiff Base Formation: The condensation of this compound with various primary amines yields Schiff bases, which have been investigated for their antimicrobial and anti-inflammatory activities.[8] The imine linkage in these compounds is often crucial for their biological effects.

Applications in Materials Science

The reactive functional groups of this compound make it suitable for the synthesis of specialty polymers and functional materials. For instance, it can be used as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its parent compound, benzaldehyde (B42025), and its derivatives provides insights into its potential biological effects.

Derivatives of aminobenzaldehydes have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[8] For example, certain substituted aminobenzaldehydes have been found to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[8]

Interestingly, studies on benzaldehyde have shown that it can suppress multiple oncogenic signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This effect is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling hubs.[9] Given the structural similarity, it is plausible that this compound or its derivatives could exhibit similar mechanisms of action, warranting further investigation in cancer research.

Hypothesized Signaling Pathway Inhibition by Benzaldehyde Analogs:

References

- 1. CAS 1709-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 1709-44-0 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Aminobenzaldehyde from m-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-aminobenzaldehyde (B158843) from its precursor, m-nitrobenzaldehyde. The selective reduction of the nitro group in the presence of a reactive aldehyde functionality is a critical transformation in organic synthesis, with the product being a valuable intermediate in the pharmaceutical and dye industries. This document details various established methodologies, presents a comparative analysis of quantitative data, and provides detailed experimental protocols.

Introduction

This compound is a bifunctional molecule containing both an aromatic amine and an aldehyde group. This unique structure makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyestuffs. The most common and direct route to this compound is the selective reduction of the nitro group of m-nitrobenzaldehyde. The primary challenge in this synthesis is to achieve high chemoselectivity, reducing the nitro group without affecting the aldehyde moiety. This guide explores several common and effective methods to achieve this transformation.

Comparative Data of Reduction Methods

The selection of a specific synthetic route for the reduction of m-nitrobenzaldehyde depends on several factors, including the scale of the reaction, available equipment, cost of reagents, and desired purity of the final product. The following table summarizes quantitative data for some of the most frequently employed methods.

| Reduction Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Key Considerations |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol (B145695) or Methanol | Room Temperature | 2 - 8 | >90% | High | Clean reaction, high yield. Requires specialized hydrogenation equipment.[1] |

| Metal/Acid Reduction | Fe powder, HCl | Ethanol/Water | 70 - 100 | 1 - 4 | 70 - 85% | Good | Cost-effective and robust. Workup involves filtration of iron salts and neutralization.[1] |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1 - 3 | ~80-90% | Good | Effective for selective reduction; workup can be tedious due to tin salts. |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Water/Ethanol | 60 - 80 | 2 - 5 | 60 - 75% | Moderate | Milder conditions, but can sometimes lead to over-reduction or side products. |

| Dithionite Reduction | Na₂S₂O₄ | Water/Dioxane | Room Temperature | 1 - 3 | ~70-85% | Good | Mild and effective, but requires careful control of pH. |

Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions, scale, and purity of starting materials.

Experimental Protocols

The following are detailed experimental protocols for the most common methods of synthesizing this compound from m-nitrobenzaldehyde.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yield and the clean nature of the reaction, which simplifies purification.

Materials:

-

m-Nitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or other filter aid

Procedure:

-

In a suitable pressure vessel, dissolve m-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.5 M solution.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel multiple times with an inert gas (e.g., nitrogen) to remove all air.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction is typically complete within 2-8 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Method 2: Metal/Acid Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This is a classic, cost-effective, and robust method suitable for larger-scale synthesis.

Materials:

-

m-Nitrobenzaldehyde

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add iron powder (typically 3-5 eq) to the stirred suspension.

-

Heat the mixture to reflux (approximately 70-100 °C).

-

Slowly add concentrated hydrochloric acid (a catalytic amount, or up to 1 eq) dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Continue refluxing and monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

Filter the mixture through a pad of Celite® to remove the iron salts.

-

Wash the filter cake with ethanol or ethyl acetate.

-

The filtrate can be concentrated under reduced pressure. If an aqueous workup is preferred, extract the filtrate with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from m-nitrobenzaldehyde.

A generalized experimental workflow for the synthesis of this compound.

Decision Pathway for Method Selection

This diagram provides a logical decision-making pathway for selecting the most appropriate reduction method based on common laboratory constraints and requirements.

A decision tree to guide the selection of a suitable reduction method.

Conclusion

The synthesis of this compound from m-nitrobenzaldehyde is a well-established and crucial transformation in organic chemistry. This guide has provided an in-depth overview of the primary synthetic methods, offering comparative data and detailed experimental protocols to aid researchers in selecting and performing the most suitable procedure for their needs. The choice between catalytic hydrogenation, metal/acid reduction, or other methods will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired product purity. Careful execution of these protocols will yield this compound, a versatile intermediate for further synthetic applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Aminobenzaldehyde (B158843): Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1709-44-0), also known as m-aminobenzaldehyde or 3-formylaniline, is a versatile organic compound of significant interest in the fields of synthetic chemistry, materials science, and pharmacology.[1][2] Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic amino group on a benzene (B151609) ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in scientific research and drug development.

Core Properties of this compound

The unique arrangement of the amino and aldehyde groups in the meta position on the phenyl ring influences its electronic properties and steric hindrance, dictating its reactivity and utility in various synthetic pathways.[1]

Physical and Chemical Properties

This compound is typically a light brown or pale yellow crystalline solid.[2][4][5] It is soluble in polar solvents like water and alcohols.[2] It is important to note that it can quickly decompose into a brown resin in the presence of even a small amount of water.[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [1][2][6] |

| Molecular Weight | 121.14 g/mol | [1][6][7] |

| Appearance | White to light yellow/brown crystalline solid | [1][2][4] |

| Melting Point | 28-30 °C | [1][4][5] |

| Boiling Point | ~270 °C | [1][5] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.39 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in ether and polar solvents. | [2][4][5] |

Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 1709-44-0 | [2][6][7] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | m-Aminobenzaldehyde, 3-Formylaniline | [2][7] |

| SMILES | C1=CC(=CC(=C1)N)C=O | [1][6] |

| InChI Key | SIXYIEWSUKAOEN-UHFFFAOYSA-N | [1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are not provided in the search results, typical spectral characteristics can be inferred.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), aromatic protons, and the amine protons (NH₂). The aromatic protons would exhibit splitting patterns indicative of a meta-substituted benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, and distinct signals for the aromatic carbons, with the carbon attached to the amino group showing a characteristic shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically a pair of bands around 3350-3450 cm⁻¹), C=O stretching of the aldehyde (around 1700 cm⁻¹), and C-H stretching of the aromatic ring.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 121.14 g/mol . |

Chemical Synthesis and Reactivity

The dual functionality of this compound makes it a highly reactive and versatile molecule.[9]

Synthesis of this compound

A common and well-established method for synthesizing this compound is through the reduction of 3-nitrobenzaldehyde (B41214).[3][4] This method requires careful selection of reducing agents to selectively reduce the nitro group while preserving the aldehyde functionality.[3]

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzaldehyde

This protocol is a generalized procedure based on common laboratory practices for the reduction of nitroarenes.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-nitrobenzaldehyde and a suitable solvent such as ethanol.[10]

-

Addition of Reducing Agent: While stirring, gradually add the reducing agent. Common choices include iron powder in the presence of a mineral acid like hydrochloric acid, or sodium disulfide.[4][10]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, with the progress monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid byproducts are filtered off. The filtrate is then neutralized.

-

Extraction: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether).[11]

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[11] Further purification can be achieved by distillation or crystallization.

Key Chemical Reactions

This compound undergoes a variety of reactions characteristic of both aldehydes and anilines.

References

- 1. Buy this compound | 1709-44-0 [smolecule.com]

- 2. CAS 1709-44-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1709-44-0 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. Benzaldehyde, 3-amino- | C7H7NO | CID 74366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

3-Aminobenzaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 3-Aminobenzaldehyde (CAS 1709-44-0), a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Understanding these core physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring material quality throughout the drug development lifecycle.

Core Properties of this compound

This compound is an aromatic compound featuring both an amino (-NH2) and an aldehyde (-CHO) group meta-substituted on a benzene (B151609) ring.[1] This bifunctional nature dictates its reactivity and physicochemical properties. It typically presents as a pale yellow to light brown crystalline solid.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [1][3][4] |

| Molecular Weight | 121.14 g/mol | [5] |

| Melting Point | 28-30 °C | [2][3] |

| Boiling Point | ~270.3 °C (Predicted) | [3][6] |

| Appearance | Pale yellow to light brown solid | [1] |

Section 1: Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its structural features—a polar amino group and a moderately polar aldehyde group combined with an aromatic ring—provide a strong basis for predicting its qualitative solubility. The principle of "like dissolves like" is a key determinant of its behavior in various solvent systems.

Qualitative Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents based on available chemical information.

| Solvent Class | Solvent | IUPAC Name | Expected Solubility | Rationale |

| Polar Protic | Water | Water | Soluble | The amino group can form hydrogen bonds with water.[1] |

| Methanol | Methanol | Soluble | Capable of hydrogen bonding with the amino and aldehyde groups.[1] | |

| Ethanol | Ethanol | Soluble | Similar to methanol, acts as a good hydrogen bonding partner.[1] | |

| Polar Aprotic | Diethyl Ether | Ethoxyethane | Soluble | The ether can act as a hydrogen bond acceptor.[2] |

| Acetone | Propan-2-one | Likely Soluble | The ketone group can interact with the polar functionalities of the molecule. | |

| Acetonitrile (B52724) | Acetonitrile | Likely Soluble | A polar solvent capable of dissolving polar and moderately polar compounds. | |

| Non-Polar | Toluene | Toluene | Limited Solubility | The aromatic nature allows for some interaction, but overall polarity mismatch limits solubility. |

| Hexane | Hexane | Poorly Soluble/Insoluble | Significant polarity mismatch between the polar functional groups and the non-polar solvent. |

Note: The isomer 4-Aminobenzaldehyde is noted to have limited solubility in non-polar solvents, a characteristic that is very likely shared by this compound.

Section 2: Stability and Degradation

This compound is a reactive molecule with several known stability concerns. Proper handling and storage are crucial to prevent degradation and ensure the integrity of the material.

Key Stability Factors

| Condition | Observation | Recommended Storage |

| Presence of Water | Rapidly decomposes to form a brown resinous material.[2] | Store in a dry, anhydrous environment. |

| Light Exposure | Susceptible to degradation. | Keep in a dark place, in amber vials.[5] |

| Temperature | Recommended storage at 2-8°C.[3][5] | Refrigerate. |

| Atmosphere | Prone to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon).[5] |

Degradation Pathways

The primary degradation pathways for this compound are oxidation and polymerization.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 3-aminobenzoic acid. This can be facilitated by atmospheric oxygen and is a common degradation route for aldehydes.

-

Polymerization/Self-Condensation: Due to its bifunctional nature, this compound can undergo self-condensation reactions. The amino group of one molecule can react with the aldehyde group of another to form a Schiff base (imine). This process can continue, leading to the formation of oligomers and polymers, which are often observed as the "brown resin" mentioned in the literature.[2][4]

Below is a diagram illustrating the main degradation pathways.

Section 3: Experimental Protocols

The following section details methodologies for the experimental determination of solubility and stability for this compound.

Protocol 1: Determination of Thermodynamic Solubility

This protocol determines the equilibrium solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of sealed vials, each containing a known volume of the test solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean vial.

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a suitable starting point.

-

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Back-calculate the concentration in the original undiluted filtrate to determine the solubility.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions (pH, temperature, and light).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent such as acetonitrile.

-

Stress Sample Preparation:

-

Hydrolytic Stability: Dilute the stock solution into separate buffers of varying pH (e.g., pH 2 HCl, pH 7 phosphate (B84403) buffer, pH 10 borate (B1201080) buffer) to a final concentration of approximately 0.1 mg/mL.

-

Thermal Stability: Dilute the stock solution into a neutral solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 0.1 mg/mL.

-

Photostability: Prepare a solution as for thermal stability. Also, expose the solid compound to light.

-

-

Incubation:

-

Hydrolytic: Incubate the pH buffer solutions at a controlled temperature (e.g., 40°C) in the dark.

-

Thermal: Incubate the neutral solution at elevated temperatures (e.g., 40°C and 60°C) in the dark.

-

Photolytic: Expose the solution and solid samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer if the compound is stable), withdraw an aliquot from each sample.

-

Immediately quench any reaction if necessary (e.g., by neutralizing pH or cooling) and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Analytical Method:

-

Use a stability-indicating HPLC method, capable of separating the parent this compound peak from any degradation products. A gradient method is often required.

-

Employ a photodiode array (PDA) detector to observe any changes in the UV spectrum of the peaks and a mass spectrometer (MS) to aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

-

Analyze the chromatograms for the appearance of new peaks, representing degradation products.

-

If possible, use MS data to propose structures for the major degradants.

-

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its solubility and stability characteristics. It exhibits good solubility in polar solvents but is inherently unstable in the presence of water, light, and oxygen, leading to degradation primarily through oxidation and polymerization. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these properties, enabling the development of reliable synthetic processes and stable formulations. Careful attention to handling and storage conditions is essential to maintain the quality and integrity of this important compound.

References

An In-depth Technical Guide to the Reactivity of 3-Aminobenzaldehyde's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzaldehyde (B158843) is a versatile bifunctional aromatic compound featuring both an amino (-NH₂) and an aldehyde (-CHO) group. The interplay between these two functional groups, positioned meta to each other on a benzene (B151609) ring, governs its unique reactivity and makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and polymers.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound's functional groups, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.

Physicochemical and Spectroscopic Data

A thorough understanding of this compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1709-44-0 | [3] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [3][1] |

| Appearance | Light brown powdery crystal | [2] |

| Melting Point | 28-30 °C | [1][2] |

| Boiling Point | 270.3 ± 23.0 °C (Predicted) | [4] |

| Density | 1.172 g/cm³ | [4] |

| pKa | 3.39 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in ether; decomposes in water | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (600 MHz, DMSO-d₆): [5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.49 | s | 1H, -CHO |

| 7.16 - 7.08 | m | 2H, Ar-H |

| 6.98 | d (J = 7.3 Hz) | 1H, Ar-H |

| 6.72 | d (J = 7.5 Hz) | 1H, Ar-H |

| 5.28 | s | 2H, -NH₂ |

¹³C NMR (151 MHz, DMSO-d₆): [5]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.24 | C=O |

| 149.48 | C-NH₂ |

| 134.84 | Ar-C |

| 129.78 | Ar-C |

| 117.61 | Ar-C |

| 117.44 | Ar-C |

| 112.80 | Ar-C |

The IR spectrum confirms the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3250 | Medium | N-H stretch (primary amine) |

| 3100–3000 | Medium | Aromatic C-H stretch |

| 2830–2695 | Medium | Aldehyde H-C=O stretch |

| 1740–1720 | Strong | C=O stretch (aldehyde) |

| 1650–1580 | Medium | N-H bend (primary amine) |

| 1600–1475 | Medium | Aromatic C=C stretch |

| 1335–1250 | Strong | C-N stretch (aromatic amine) |

The UV-Vis spectrum is characterized by electronic transitions within the conjugated system. In polar solvents, this compound exhibits absorption bands related to the amino and aldehyde functionalities on the benzene ring, typically in the region of 235-240 nm and around 310 nm.[6]

Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the reactivity of its amino and aldehyde groups and the electronic communication between them.

The Aldehyde Group (-CHO)

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is influenced by the meta-positioned amino group primarily through an inductive electron-withdrawing effect, which slightly increases the electrophilicity of the carbonyl carbon.[3] Common reactions involving the aldehyde group include:

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines).[3][1] This is a cornerstone of its chemistry, providing a route to a vast array of derivatives.[3]

-

Reduction: The aldehyde can be reduced to a primary alcohol (3-aminobenzyl alcohol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

-

Oxidation: Oxidation of the aldehyde group can yield 3-aminobenzoic acid.

The Amino Group (-NH₂)

The amino group is nucleophilic and can participate in a variety of reactions.[2] In the meta position, its electron-donating resonance effect on the aldehyde group is minimal. Its primary influence is a weak inductive electron-withdrawing effect on the aromatic ring. Key reactions of the amino group are:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring.[2]

-

Electrophilic Aromatic Substitution: The amino group is an activating group and ortho-, para-director. However, in the case of this compound, the directing effects of both the amino and aldehyde groups must be considered.

Interplay of Functional Groups and Electronic Effects

The meta-positioning of the amino and aldehyde groups leads to a distinct electronic profile compared to the ortho and para isomers. The amino group's electron-donating mesomeric (+M) effect does not extend to the aldehyde group in the meta position. Consequently, the electronic interaction is primarily governed by the inductive (-I) effect of the amino group. This unique electronic arrangement influences the molecule's reactivity and its utility in the synthesis of complex molecules.[1]

Figure 1: Logical relationship of electronic effects and reactivity in this compound.

Key Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and derivatization of this compound.

Synthesis of this compound by Reduction of 3-Nitrobenzaldehyde (B41214)

A common and effective method for synthesizing this compound is the reduction of 3-nitrobenzaldehyde. Several protocols exist, with catalytic hydrogenation being a clean and high-yielding option.

Protocol: Catalytic Hydrogenation

-

Reactants and Reagents:

-

3-Nitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (B145695) (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a pressure vessel, dissolve 3-nitrobenzaldehyde in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas.

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, vent the hydrogen gas and purge with nitrogen.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Synthesis of a Schiff Base from this compound and Aniline (B41778)

The condensation reaction between this compound and a primary amine, such as aniline, is a fundamental transformation.

Protocol: Schiff Base Formation

-

Reactants and Reagents:

-

This compound

-

Aniline

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add aniline (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Figure 3: Simplified reaction pathway for Schiff base formation.

Applications in Drug Development and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry and drug development.

-

Pharmaceutical Intermediates: It serves as a crucial building block for the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.[7] Its bifunctional nature allows for the construction of complex molecular architectures found in potential anticancer and cardiovascular drugs.[7]

-

Biological Activity: Derivatives of this compound have shown a range of biological activities, including antimicrobial and antioxidant properties.[1] Preliminary studies have also suggested potential cytotoxic effects of some derivatives on cancer cell lines.[1]

-

Signaling Pathways: While direct involvement of this compound in specific signaling pathways is not extensively documented, its parent compound, benzaldehyde, has been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This suggests that derivatives of this compound could be designed to modulate these or other cellular signaling cascades.

Conclusion

This compound is a fundamentally important molecule in organic synthesis with a rich and versatile chemistry. The distinct reactivity of its amino and aldehyde functional groups, governed by their meta-relationship on the aromatic ring, provides a powerful platform for the creation of diverse and complex molecules. A comprehensive understanding of its properties, reactivity, and handling, as outlined in this guide, is crucial for its effective utilization in research, and the development of new pharmaceuticals and advanced materials.

References

historical synthesis methods for 3-Aminobenzaldehyde

An In-depth Technical Guide to the Historical Synthesis of 3-Aminobenzaldehyde (B158843)

Introduction

This compound (CAS: 1709-44-0) is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its significance stems from the dual reactivity of its aromatic amine and aldehyde functional groups, making it a versatile building block for more complex molecules.[1] This bifunctional nature is highly valued in the production of pharmaceuticals, dyes, agrochemicals, and specialty polymers.[1][2][3] Historically, several synthetic routes have been developed to produce this compound, with the most common and established methods involving the chemoselective reduction of 3-nitrobenzaldehyde (B41214).[1][4] This guide provides a comprehensive overview of the core historical methods for synthesizing this compound, complete with comparative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound has historically been approached via several key pathways. The primary challenge lies in the selective manipulation of functional groups to achieve the desired product with high purity and yield.

Route 1: Selective Reduction of 3-Nitrobenzaldehyde

The most prevalent and historically significant strategy for preparing this compound is the selective reduction of the nitro group of 3-nitrobenzaldehyde, while preserving the aldehyde functionality.[1][4] The choice of reducing agent is critical to the success of this transformation.[1]

-

Catalytic Hydrogenation : This is a clean and efficient method that utilizes a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas.[4] This approach is known for its high chemoselectivity and often results in high yields of the desired product.[4][5]

-

Metal/Acid Reduction : Classic and cost-effective, this method employs metals like iron (Fe) or tin (Sn) in an acidic medium, such as hydrochloric acid (HCl).[4][6] The reaction of 3-nitrobenzaldehyde's bisulfite compound with iron in the presence of a small amount of hydrochloric acid is a documented historical method.[7]

-

Sulfide and Dithionite (B78146) Reductions : Milder reduction methods using sulfur-based reagents are frequently cited in historical literature. These include sodium disulfide (Na₂Sₓ), sodium dithionite (Na₂S₂O₄), or a combination of sodium bisulfite and ferrous sulfate (B86663) (FeSO₄).[1][4][8][9][10] The reduction of o-nitrobenzaldehyde using ferrous sulfate and ammonia (B1221849) is a well-documented preparative method that can be adapted for the meta-isomer, yielding 69-75%.[1][11]

Route 2: Two-Step Synthesis from Benzaldehyde (B42025)

Another well-documented synthetic route begins with the commercially available and inexpensive benzaldehyde.[1][6] This process involves two primary transformations: nitration followed by reduction.

-

Nitration : Benzaldehyde is first subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][6] The aldehyde group is a meta-directing deactivator, which favors the introduction of the nitro group (-NO₂) at the 3-position, resulting in the formation of 3-nitrobenzaldehyde.[1][12]

-

Reduction : The resulting 3-nitrobenzaldehyde is then reduced to this compound using one of the chemoselective methods described in Route 1.[6]

Route 3: Alternative Historical Methods

While less common, other methods have been explored for the synthesis of aminobenzaldehydes.

-

Oxidation of 3-Aminotoluene : An alternative pathway involves the selective oxidation of the methyl group of 3-aminotoluene (m-toluidine).[1] These methods often necessitate the protection of the amino group to prevent its oxidation during the reaction.[1]

-

Stephen Reaction : The Stephen aldehyde synthesis converts a nitrile into an aldehyde using tin(II) chloride and hydrochloric acid, followed by hydrolysis.[13][14] This reaction could theoretically be applied to 3-aminobenzonitrile (B145674) to yield this compound. The reaction proceeds via an iminium salt intermediate.[15][16]

-

Sommelet Reaction : This reaction produces aldehydes from benzyl (B1604629) halides using hexamine and water.[17][18][19] Starting with 3-aminobenzyl halide, this method could serve as another potential, though less direct, route to the target molecule.[18]

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for the primary methods of reducing 3-nitrobenzaldehyde. Yields and reaction times can vary based on specific conditions and scale.

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Ethanol (B145695) | Room Temp - 50 | 2 - 8 | >90 | [4][5] |

| Ferrous Sulfate Reduction | FeSO₄·7H₂O, NH₄OH | Water | 90 | < 0.2 | 69 - 75 | [1][11] |

| Sodium Borohydride | NaBH₄ | Water | 75 | ~0.17 | 98 | [20] |

| Sodium Disulfide | Na₂Sₓ | Aqueous Ethanol | Reflux | Not Specified | Frequently Cited | [1][8][9] |

| Metal/Acid Reduction | Fe / HCl | Aqueous | Not Specified | Not Specified | Commonly Used | [4][6] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzaldehyde[4]

This protocol describes the selective reduction of the nitro group using a palladium catalyst.

Materials:

-

3-Nitrobenzaldehyde (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol% of palladium)

-

Ethanol (to make a 0.5 M solution)

-

Hydrogen gas supply

-

Parr hydrogenator or similar pressure vessel

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde in ethanol to a concentration of 0.5 M.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove any air.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Nitration of Benzaldehyde[12]

This protocol details the synthesis of the precursor, 3-nitrobenzaldehyde, from benzaldehyde.

Materials:

-

Benzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Tert-butyl methyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum ether (60-80 °C)

Procedure:

-

Cool 60 mL of concentrated H₂SO₄ in an ice bath.

-

Slowly add 30 g of benzaldehyde to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

-

Prepare the nitrating mixture by carefully adding 22.5 mL of concentrated HNO₃ to 22.5 mL of concentrated H₂SO₄, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the benzaldehyde solution over approximately 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 10 °C, then allow it to warm to room temperature and stir for another 30 minutes.

-

Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted. The crude 3-nitrobenzaldehyde will precipitate.

-

Filter the crude product and wash it with water.

-

Dissolve the humid crude product in 25 mL of tert-butyl methyl ether and wash with 25 mL of 5% NaHCO₃ solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent on a rotary evaporator.

-

Recrystallize the residue from a toluene/petroleum ether mixture to obtain pure 3-nitrobenzaldehyde.

Protocol 3: Stephen Aldehyde Synthesis (General Mechanism)[14][16]

This outlines the general mechanistic steps of the Stephen reaction for converting a nitrile to an aldehyde.

Reaction Steps:

-

Salt Formation : Gaseous hydrogen chloride (HCl) is added to the nitrile (R-CN), which reacts to form its corresponding salt.

-

Reduction : The nitrile salt is reduced by a single electron transfer from tin(II) chloride (SnCl₂).

-

Precipitation : The resulting salt precipitates as an aldimine tin chloride complex ([R-CH=NH₂]⁺[SnCl₃]⁻).

-

Hydrolysis : The aldimine complex is hydrolyzed with water. This initially forms a hemiaminal, which is unstable and subsequently eliminates ammonia to yield the final aldehyde (R-CHO).

References

- 1. This compound | 1709-44-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]

- 6. Benzenaldehyde to this compound | Filo [askfilo.com]

- 7. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. scienceinfo.com [scienceinfo.com]

- 14. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 15. careers360.com [careers360.com]

- 16. byjus.com [byjus.com]

- 17. organicreactions.org [organicreactions.org]

- 18. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 19. Sommelet Reaction [drugfuture.com]

- 20. This compound|lookchem [lookchem.com]

Spectroscopic Profile of 3-Aminobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Aminobenzaldehyde (CAS No: 1709-44-0), a versatile bifunctional building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical frameworks for spectral interpretation.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.82 | s | - | 1H | -CHO |

| 7.29 | t | 7.7 | 1H | Ar-H |

| 7.10 | s | - | 1H | Ar-H |

| 7.04 | d | 7.5 | 1H | Ar-H |

| 6.84 | dd | 8.1, 2.0 | 1H | Ar-H |

| 5.43 | s (br) | - | 2H | -NH₂ |

Solvent: DMSO-d₆, Frequency: 600 MHz

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.8 | C=O (Aldehyde) |

| 149.5 | C-NH₂ (Aromatic) |

| 137.6 | C-CHO (Aromatic) |

| 129.8 | Ar-C |

| 119.3 | Ar-C |

| 116.6 | Ar-C |

| 114.9 | Ar-C |

Solvent: DMSO-d₆, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum for this compound is consistent with its structure, showing key absorptions for the amino and aldehyde functionalities.

Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3458, 3365 | Strong | N-H stretching (asymmetric and symmetric) |

| 1685 | Strong | C=O stretching (aldehyde) |

| 1618, 1585 | Medium-Strong | C=C stretching (aromatic) |

| 1475 | Medium | C-H bending (aldehyde) |

| 1305 | Medium | C-N stretching |

| 875, 785 | Strong | C-H out-of-plane bending (aromatic) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragments.[1]

Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 95 | [M-H]⁺ |

| 93 | 55 | [M-CO]⁺ |

| 92 | 40 | [M-CHO]⁺ |

| 65 | 35 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

A detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

-

Visualization of Methodologies

The following diagrams illustrate the workflows and logical relationships in obtaining and interpreting the spectroscopic data for this compound.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical flow for NMR spectral interpretation.

Caption: Logical flow for IR spectral interpretation.

Caption: Logical flow for MS data interpretation.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzaldehyde (B158843) is a versatile bifunctional organic molecule that serves as a valuable building block in a multitude of synthetic pathways, particularly in the realms of pharmaceuticals, dyes, and materials science.[1][2] Its unique reactivity stems from the presence of two key functional groups on the aromatic ring: a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO). This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by theoretical data, detailed experimental protocols, and visual representations of its chemical behavior.

The strategic placement of the amino group at the meta position relative to the aldehyde group dictates the electronic properties and reactivity of the molecule.[1] The amino group, being an activating group, influences the electron density of the aromatic ring, while the aldehyde group, a deactivating group, withdraws electron density. This interplay governs the molecule's susceptibility to both nucleophilic and electrophilic attack at various sites.

Theoretical Framework: Identifying Electrophilic and Nucleophilic Sites

The inherent reactivity of this compound can be rationalized through the examination of its electronic structure. Computational chemistry provides valuable insights into the electron distribution and orbital energies, which are key determinants of electrophilicity and nucleophilicity.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule's surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and thus susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would reveal a high electron density around the nitrogen atom of the amino group, indicating its nucleophilic character. Conversely, the carbonyl carbon of the aldehyde group would exhibit a significant positive potential, highlighting its electrophilic nature.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[2][3]

-

Nucleophilic Sites: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have a significant contribution from the lone pair of electrons on the nitrogen atom of the amino group, making it the primary nucleophilic center. The ortho and para positions of the aromatic ring relative to the amino group also exhibit increased electron density due to resonance, making them potential sites for electrophilic aromatic substitution.

-

Electrophilic Sites: The LUMO represents the molecule's ability to accept electrons. The LUMO of this compound is anticipated to be localized on the carbonyl group, with a large coefficient on the carbon atom. This indicates that the carbonyl carbon is the most electrophilic site, readily accepting a pair of electrons from a nucleophile.[4]

Quantitative Reactivity Data

While specific experimental kinetic data for this compound is not extensively available in the literature, computational methods can provide quantitative estimates of its reactivity. The following table summarizes key computed properties that inform the electrophilic and nucleophilic character of the molecule.

| Parameter | Value | Significance |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | The TPSA is a descriptor of a molecule's polarity and is related to its ability to form hydrogen bonds.[5] A moderate TPSA suggests that this compound can engage in polar interactions, which is relevant for its solubility and reactivity in polar solvents. |

| XLogP3 | 1.1 | XLogP3 is a computed value for the logarithm of the octanol-water partition coefficient, indicating the lipophilicity of the molecule.[5] A positive value suggests a degree of lipophilicity, which can influence its interaction with nonpolar reagents and biological membranes. |

| Mulliken Atomic Charges | N/A | Specific Mulliken charges for this compound are not readily available in the cited literature. However, computational analysis would be expected to show a significant negative charge on the nitrogen atom of the amino group and a significant positive charge on the carbonyl carbon of the aldehyde group, consistent with their respective nucleophilic and electrophilic characters.[6] |

| HOMO-LUMO Energy Gap | N/A | A precise value for the HOMO-LUMO gap of this compound is not available in the provided search results. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational studies on similar aromatic systems suggest that the presence of both electron-donating and electron-withdrawing groups can modulate this gap, influencing the molecule's overall reactivity.[6] |

| Hammett Substituent Constant (σ) | N/A | While Hammett constants are well-established for many substituents, a specific value for a 3-amino group on a benzaldehyde (B42025) core is not readily found in the literature. The amino group is generally considered electron-donating, which would be reflected in a negative σ value, indicating its activating effect on the aromatic ring towards electrophilic substitution.[7] |

Note: "N/A" indicates that specific quantitative data for this compound was not found in the initial search results. The provided interpretations are based on general chemical principles and data from related molecules.

Experimental Protocols

The dual functionality of this compound allows it to participate in a variety of chemical transformations that highlight its electrophilic and nucleophilic nature. The following sections provide detailed experimental protocols for key reactions.

Reaction at the Electrophilic Site: Schiff Base Formation

The reaction of the electrophilic aldehyde group of this compound with a primary amine to form a Schiff base (imine) is a classic example of its reactivity.

Protocol: Synthesis of a Schiff Base from this compound and Aniline (B41778)

Materials:

-

This compound

-

Aniline

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring bar and magnetic stirrer

-

Heating mantle

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.21 g, 10 mmol) in 20 mL of ethanol.

-

To this solution, add aniline (0.93 g, 10 mmol).

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and a stirring bar.

-

Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-3 hours, with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Place the flask in an ice bath to induce precipitation of the Schiff base product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator.

-

Characterize the product by melting point determination, FT-IR, and NMR spectroscopy.

Caption: Reaction pathway for Schiff base formation.

Reactions at the Nucleophilic Site

The amino group of this compound is a potent nucleophile and can undergo various reactions, including acylation and alkylation.

Protocol: N-Acylation of this compound with Acetic Anhydride (B1165640)

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (B92270) (as a base and solvent)

-

Round-bottom flask

-

Stirring bar and magnetic stirrer

-

Ice bath

-

Beaker

-

Dilute Hydrochloric Acid

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.21 g, 10 mmol) in 15 mL of pyridine in a 50 mL round-bottom flask.